2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative with a cyclopropyl group attached to the pyridine ring. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized conditions to ensure high yield and purity. The process involves the use of advanced catalyst systems and reaction conditions that are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.
Medicine: It is used in the development of drugs, especially in the design of boronic acid-based drugs that target various diseases.
Industry: In the chemical industry, it serves as a building block for the synthesis of various chemicals used in different industrial applications.
Mechanism of Action
The compound exerts its effects through its ability to act as a ligand in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, which then undergo oxidative addition and reductive elimination steps to form the desired product.
Molecular Targets and Pathways:
Molecular Targets: The compound targets palladium catalysts in cross-coupling reactions.
Pathways: The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness: 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific structure, which includes the cyclopropyl group attached to the pyridine ring. This structural feature enhances its reactivity and utility in cross-coupling reactions compared to other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-8-16-12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFOGNRVVXBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157335 | |
Record name | 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321518-37-9 | |
Record name | 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1321518-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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